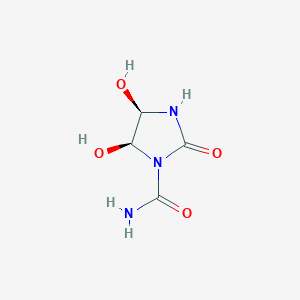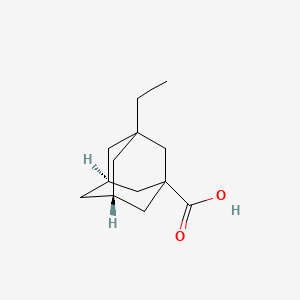
3-Ethyladamantanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyladamantanecarboxylic acid is a derivative of adamantane, a polycyclic hydrocarbon known for its unique cage-like structure. This compound, with the molecular formula C13H20O2, is characterized by the presence of an ethyl group and a carboxylic acid functional group attached to the adamantane core. The adamantane structure imparts significant stability and rigidity to the molecule, making it an interesting subject for various scientific studies.
Preparation Methods
The synthesis of 3-ethyladamantanecarboxylic acid typically involves the functionalization of the adamantane core. One common method is the Friedel-Crafts alkylation of adamantane, followed by oxidation to introduce the carboxylic acid group. Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity. For instance, the use of finely ground potassium hydroxide and 18-crown-6 as a catalyst has been reported in the synthesis of nitrogen-containing adamantane derivatives .
Chemical Reactions Analysis
3-Ethyladamantanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form other functional groups.
Reduction: The carboxylic acid can be reduced to an alcohol or an aldehyde under specific conditions.
Substitution: The ethyl group or the hydrogen atoms on the adamantane core can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Scientific Research Applications
3-Ethyladamantanecarboxylic acid has found applications in various fields of scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: Its derivatives are studied for their potential biological activities, including antiviral and anticancer properties.
Medicine: The adamantane core is known for its use in antiviral drugs, and derivatives of this compound are being explored for similar applications.
Mechanism of Action
The mechanism of action of 3-ethyladamantanecarboxylic acid and its derivatives often involves interactions with specific molecular targets. For instance, the adamantane core can interact with lipid bilayers, enhancing the delivery of drugs to target cells. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their activity and stability .
Comparison with Similar Compounds
3-Ethyladamantanecarboxylic acid can be compared with other adamantane derivatives such as 1-aminoadamantane (amantadine) and 1-adamantanol. While all these compounds share the adamantane core, their functional groups impart different properties and applications. For example, amantadine is widely used as an antiviral drug, whereas 1-adamantanol is used in organic synthesis.
Properties
Molecular Formula |
C13H20O2 |
|---|---|
Molecular Weight |
208.30 g/mol |
IUPAC Name |
(5R,7S)-3-ethyladamantane-1-carboxylic acid |
InChI |
InChI=1S/C13H20O2/c1-2-12-4-9-3-10(5-12)7-13(6-9,8-12)11(14)15/h9-10H,2-8H2,1H3,(H,14,15)/t9-,10+,12?,13? |
InChI Key |
ZJBLNYRNJSFPQO-ASZHBFLOSA-N |
Isomeric SMILES |
CCC12C[C@H]3C[C@@H](C1)CC(C3)(C2)C(=O)O |
Canonical SMILES |
CCC12CC3CC(C1)CC(C3)(C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


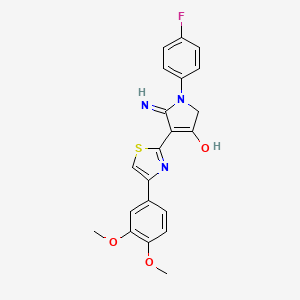
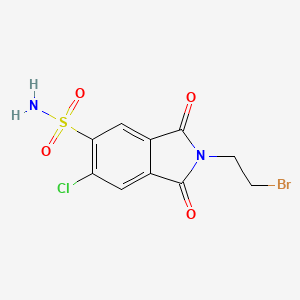
![(3S)-3-amino-4-oxo-4-[[(2S)-1-oxo-1-[(2,2,4,4-tetramethylthietan-3-yl)amino]propan-2-yl]amino]butanoic acid](/img/structure/B15197897.png)
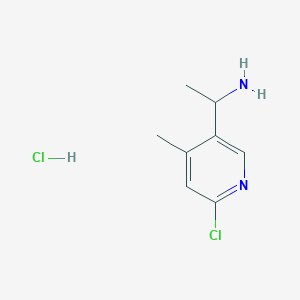
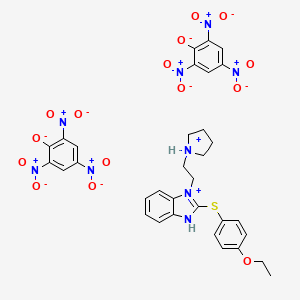
![(1R,1'R,3R,3'R,5AR,5a'R,9aR,9a'R)-2,2'-(1,2-phenylene)bis(1,3-bis(2-chlorophenyl)octahydro-1H-[1,2,4]diazaphospholo[1,2-b]phthalazine-5,10-dione)](/img/structure/B15197904.png)
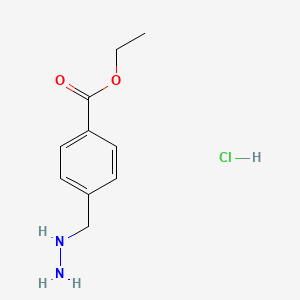
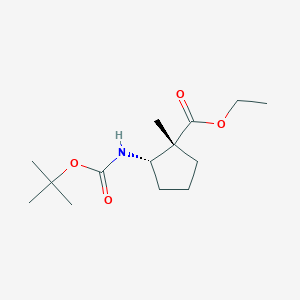
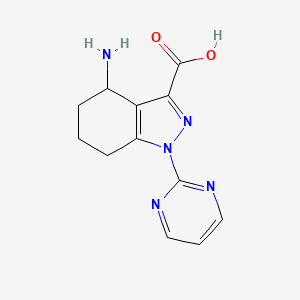
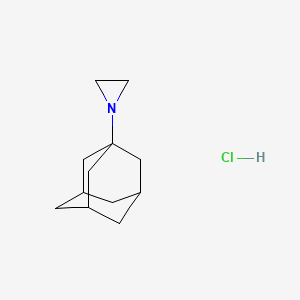
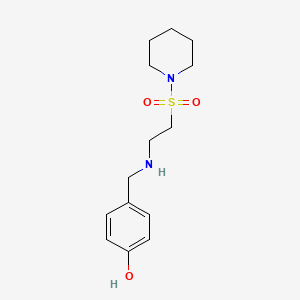
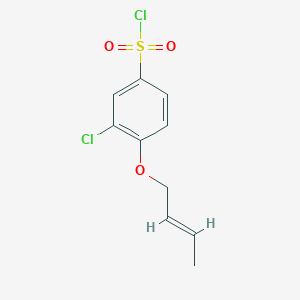
![2-(4-Bromophenyl)-3-(4'-(diphenylamino)-[1,1'-biphenyl]-4-yl)acrylonitrile](/img/structure/B15197946.png)
